Cas no 330190-18-6 (N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide)

N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide is a synthetic organic compound featuring a benzamide core substituted with a 4-acetylphenyl group and a 4-methylbenzenesulfonamido moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The acetyl and sulfonamido functional groups enhance its reactivity, facilitating further derivatization for drug discovery applications. Its well-defined molecular architecture allows for precise modifications, enabling studies on structure-activity relationships. The compound exhibits stability under standard laboratory conditions, ensuring reliable handling and storage. Its potential applications include enzyme inhibition and receptor modulation, making it a candidate for therapeutic development. Analytical characterization confirms high purity, suitable for research and industrial use.
N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide structure
330190-18-6 structure
Product Name:N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide
CAS No:330190-18-6
MF:C22H20N2O4S
MW:408.470204353333
CID:6302342
PubChem ID:2306408
Update Time:2025-08-05

N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide
    • N-(4-acetylphenyl)-2-(4-methylphenylsulfonamido)benzamide
    • F0325-0150
    • Z56879917
    • 330190-18-6
    • VU0488301-1
    • AKOS024575379
    • SR-01000424503
    • SR-01000424503-1
    • N-(4-acetylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide
    • Inchi: 1S/C22H20N2O4S/c1-15-7-13-19(14-8-15)29(27,28)24-21-6-4-3-5-20(21)22(26)23-18-11-9-17(10-12-18)16(2)25/h3-14,24H,1-2H3,(H,23,26)
    • InChI Key: DSMWUFZCDJAFTL-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(NC1=CC=CC=C1C(NC1C=CC(C(C)=O)=CC=1)=O)(=O)=O

Computed Properties

  • Exact Mass: 408.11437830g/mol
  • Monoisotopic Mass: 408.11437830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 671
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 101Ų

N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide Related Literature

Additional information on N-(4-acetylphenyl)-2-(4-methylbenzenesulfonamido)benzamide

N-(4-Acetylphenyl)-2-(4-Methylbenzenesulfonamido)Benzamide: A Comprehensive Overview

N-(4-Acetylphenyl)-2-(4-Methylbenzenesulfonamido)Benzamide, commonly referred to by its CAS number 330190-18-6, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals and materials science. This compound has garnered attention due to its unique structural properties and potential therapeutic applications. In this article, we delve into the structural characteristics, synthesis methods, pharmacological activities, and recent advancements related to this compound.

The molecular structure of N-(4-Acetylphenyl)-2-(4-Methylbenzenesulfonamido)Benzamide is characterized by a benzamide backbone with two distinct substituents: an acetyl group attached to the para position of one benzene ring and a sulfonamido group substituted with a methylbenzene moiety on the adjacent position. This arrangement imparts the compound with unique electronic and steric properties, making it a promising candidate for various biological assays. Recent studies have highlighted its potential as a modulator of key cellular pathways, particularly in the context of inflammatory diseases and cancer.

Synthesis and Structural Elucidation

The synthesis of N-(4-Acetylphenyl)-2-(4-Methylbenzenesulfonamido)Benzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the benzamide core, followed by the introduction of the acetyl and sulfonamido groups through carefully optimized reaction conditions. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to confirm the compound's structure, ensuring its purity and stability.

Recent advancements in green chemistry have led to the development of more sustainable synthesis routes for this compound. For instance, researchers have explored the use of microwave-assisted synthesis and enzymatic catalysis to enhance reaction efficiency while reducing environmental impact. These innovations not only improve the scalability of production but also align with current trends toward eco-friendly chemical manufacturing.

Pharmacological Activities and Therapeutic Potential

Extensive in vitro and in vivo studies have demonstrated that N-(4-Acetylphenyl)-2-(4-Methylbenzenesulfonamido)Benzamide exhibits potent anti-inflammatory and anti-proliferative activities. Its ability to inhibit key enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2), makes it a potential candidate for treating conditions like arthritis and inflammatory bowel disease. Moreover, preclinical studies have shown that this compound can selectively target cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

Recent research has also explored the compound's role in modulating cellular signaling pathways, such as the NF-κB pathway, which is implicated in chronic inflammation and cancer progression. By inhibiting these pathways, N-(4-Acetylphenyl)-2-(4-Methylbenzenesulfonamido)Benzamide demonstrates promising therapeutic effects in preclinical models of colorectal cancer and rheumatoid arthritis.

Applications in Materials Science

Beyond its pharmacological applications, N-(4-Acetylphenyl)-2-(4-Methylbenzenesulfonamido)Benzamide has shown potential in materials science due to its unique electronic properties. Its ability to form stable amide bonds makes it a valuable component in the synthesis of advanced polymers and biomaterials. Recent studies have investigated its use in creating biocompatible coatings for medical devices, which could enhance their performance and reduce the risk of bacterial adhesion.

In addition, this compound has been explored as a building block for constructing supramolecular assemblies, which are essential for developing advanced materials with tailored functionalities. Its ability to participate in hydrogen bonding networks makes it an ideal candidate for designing self-healing materials and stimuli-responsive systems.

Safety Profile and Regulatory Considerations

The safety profile of N-(4-Acetylphenyl)-2-(4-Methylbenzenesulfonamido)Benzamide has been thoroughly evaluated through acute and chronic toxicity studies. Results indicate that it exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further long-term studies are required to fully assess its safety profile for human use.

From a regulatory perspective, this compound is currently under investigation for potential drug development. Researchers are actively working on optimizing its pharmacokinetic properties to enhance bioavailability and minimize off-target effects. Collaborative efforts between academia and industry are expected to accelerate its progression through clinical trials.

Future Directions and Conclusion

The discovery of N-(4-Acetylphenyl)-2-(4-Methylbenzenesulfonamido)Benzamide represents a significant advancement in medicinal chemistry, offering new possibilities for treating complex diseases such as cancer and inflammatory disorders. Its versatile structure lends itself to multiple applications across diverse fields, making it a valuable asset for both academic research and industrial development.

As research continues to uncover new insights into its biological activities and material properties, this compound is poised to play a pivotal role in shaping future therapeutic strategies. With ongoing efforts to optimize its synthesis, safety profile, and efficacy, N-(4-Acetylphenyl)-2-(4-Methylbenzenesulfonamido)Benzamide holds immense promise for addressing unmet medical needs and advancing materials science innovation.

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